1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one
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Overview
Description
1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C9H10BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one typically involves several steps. One common method starts with the bromination of 2-methoxy-4-methylpyridine, followed by the introduction of an ethanone group at the 3-position of the pyridine ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The final product is obtained after purification through techniques such as column chromatography .
Chemical Reactions Analysis
1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-one: This compound has a similar structure but lacks the methoxy group, which can significantly alter its chemical and biological properties.
5-Bromo-2-methoxypyridine: This compound is a simpler derivative, lacking the ethanone group, and is used as a building block in various synthetic applications.
The presence of the methoxy and ethanone groups in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H10BrNO2/c1-5-7(10)4-11-9(13-3)8(5)6(2)12/h4H,1-3H3 |
InChI Key |
UNIPVZBFFZUAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)OC)C(=O)C |
Origin of Product |
United States |
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